molecular formula C20H22N4O3 B2541274 N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 895644-28-7

N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2541274
CAS No.: 895644-28-7
M. Wt: 366.421
InChI Key: XJILCFIQSGCFAF-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
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Scientific Research Applications

Triazole Derivatives: A Broad Spectrum of Biological Activities

Triazole derivatives, including N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, represent a significant class of heterocyclic compounds with a wide range of biological activities due to their structural versatility. This versatility enables the synthesis of new drugs across various therapeutic fields. The importance of triazoles in drug development is highlighted by their presence in several pharmaceuticals, exhibiting anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. Advances in the synthesis and biological evaluation of these compounds have been substantial, with a focus on developing more efficient and sustainable preparation methods in line with green chemistry principles. The ongoing discovery of new diseases and pathogens underscores the need for novel triazole derivatives to address emerging health challenges, including antibiotic resistance and neglected diseases (Ferreira et al., 2013).

Synthetic Routes and Pharmaceutical Applications

The 1,2,3-triazole ring is a pivotal scaffold in drug discovery due to its stability and potential for diverse biological interactions. Notable drugs containing the 1,2,3-triazole moiety include Rufinamide and Tazobactam, showcasing the scaffold's relevance in pharmaceutical chemistry. Innovative synthetic routes, such as the copper(I) catalyzed azide-alkyne cycloaddition, have been developed to enhance the regioselectivity and yield of 1,2,3-triazoles, further broadening their application in medicinal chemistry. This approach supports the efficient production of triazole derivatives with significant biological activity, encouraging further exploration of their potential in treating a broad spectrum of diseases (Kaushik et al., 2019).

Antibacterial Properties Against Resistant Strains

1,2,3-Triazole and 1,2,4-triazole derivatives have demonstrated promising antibacterial activity, especially against resistant strains of Staphylococcus aureus. These compounds act as potent inhibitors of key bacterial enzymes, contributing to their efficacy as novel anti-S. aureus agents. The dual or multiple mechanisms of action inherent to triazole-containing hybrids position them as valuable tools in combating drug-resistant infections, underscoring the importance of continued development in this area (Li & Zhang, 2021).

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-12-6-7-15(10-13(12)2)24-14(3)19(22-23-24)20(25)21-17-9-8-16(26-4)11-18(17)27-5/h6-11H,1-5H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJILCFIQSGCFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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